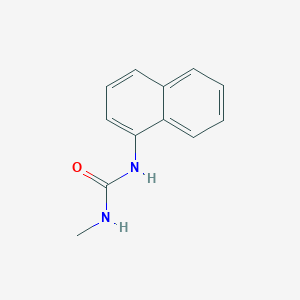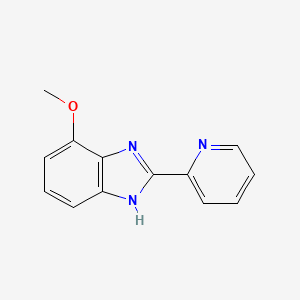![molecular formula C12H12F3N3O2S B6614239 3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide CAS No. 1037690-44-0](/img/structure/B6614239.png)
3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide
Descripción general
Descripción
3,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide (DMPP) is an organic compound that is widely used in research experiments due to its unique properties. It is a sulfonamide derivative and is known to have a wide range of applications, from drug design and development to material science. DMPP has been studied extensively, and its properties and applications have been explored in a variety of scientific disciplines.
Aplicaciones Científicas De Investigación
3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research. It has been used in a variety of disciplines, including material science, drug design, and biochemistry. In material science, 3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide has been used as a corrosion inhibitor for aluminum alloys and as an additive for lubricants. In drug design, 3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide has been used as a lead compound for the development of novel drugs. In biochemistry, 3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide has been used to study the mechanism of enzyme inhibition, as well as to study the structure and function of proteins.
Mecanismo De Acción
3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide has been found to interact with a variety of enzymes and proteins. It is known to interact with enzymes such as cytochrome P450 and proteases, as well as proteins such as tubulin and actin. The exact mechanism of action is still under investigation, but it is believed that 3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide binds to the active sites of enzymes and proteins, thereby inhibiting their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide have been studied extensively. It has been found to inhibit the activity of enzymes such as cytochrome P450 and proteases, as well as proteins such as tubulin and actin. In addition, 3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide has been found to inhibit the growth of cancer cells and to induce apoptosis in a variety of cell lines. It has also been found to have anti-inflammatory, anti-angiogenic, and anti-oxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide in laboratory experiments is its low toxicity. It has been found to be non-toxic in a variety of animal models, and it has been approved for use in research by the US Food and Drug Administration. However, due to its structure, 3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide is not very soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
The potential future directions for 3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide research are numerous. One possible direction is to explore its use as a therapeutic agent. 3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide has already been found to have a variety of biochemical and physiological effects, and further research could lead to the development of novel drugs. Another possible direction is to explore its use as a diagnostic tool. 3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide has been found to interact with a variety of enzymes and proteins, and further research could lead to the development of novel diagnostic tests. Additionally, further research could explore the structure and function of 3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide, which could lead to the development of novel materials.
Métodos De Síntesis
The synthesis of 3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide has been well-studied and documented. The compound can be synthesized in a variety of ways, but the most common method involves the reaction of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with 3-(trifluoromethyl)phenyl isocyanate. This reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. Other methods, such as the reaction of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with trifluoromethylbenzoyl chloride, have also been reported.
Propiedades
IUPAC Name |
3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O2S/c1-7-11(8(2)17-16-7)21(19,20)18-10-5-3-4-9(6-10)12(13,14)15/h3-6,18H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTXYHSWOJOOPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701159273 | |
| Record name | 3,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701159273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1037690-44-0 | |
| Record name | 3,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1037690-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701159273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropanoic acid](/img/structure/B6614221.png)

![Benzamide,2-[(2-phenylethyl)amino]-](/img/structure/B6614242.png)



